Cas no 2228156-35-0 (3-4-(dimethylamino)phenyl-1,1,1-trifluoropropan-2-ol)

3-4-(dimethylamino)phenyl-1,1,1-trifluoropropan-2-ol structure
2228156-35-0 structure
Product name:3-4-(dimethylamino)phenyl-1,1,1-trifluoropropan-2-ol
CAS No:2228156-35-0
MF:C11H14F3NO
Molecular Weight:233.230173587799
CID:5937476
PubChem ID:165660738

3-4-(dimethylamino)phenyl-1,1,1-trifluoropropan-2-ol 化学的及び物理的性質

名前と識別子

    • 3-4-(dimethylamino)phenyl-1,1,1-trifluoropropan-2-ol
    • EN300-1946101
    • 2228156-35-0
    • 3-[4-(dimethylamino)phenyl]-1,1,1-trifluoropropan-2-ol
    • インチ: 1S/C11H14F3NO/c1-15(2)9-5-3-8(4-6-9)7-10(16)11(12,13)14/h3-6,10,16H,7H2,1-2H3
    • InChIKey: HVTZZWSWBIGOLF-UHFFFAOYSA-N
    • SMILES: FC(C(CC1C=CC(=CC=1)N(C)C)O)(F)F

計算された属性

  • 精确分子量: 233.10274856g/mol
  • 同位素质量: 233.10274856g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 210
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.8
  • トポロジー分子極性表面積: 23.5Ų

3-4-(dimethylamino)phenyl-1,1,1-trifluoropropan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1946101-10.0g
3-[4-(dimethylamino)phenyl]-1,1,1-trifluoropropan-2-ol
2228156-35-0
10g
$3683.0 2023-06-02
Enamine
EN300-1946101-0.05g
3-[4-(dimethylamino)phenyl]-1,1,1-trifluoropropan-2-ol
2228156-35-0
0.05g
$647.0 2023-09-17
Enamine
EN300-1946101-0.25g
3-[4-(dimethylamino)phenyl]-1,1,1-trifluoropropan-2-ol
2228156-35-0
0.25g
$708.0 2023-09-17
Enamine
EN300-1946101-0.5g
3-[4-(dimethylamino)phenyl]-1,1,1-trifluoropropan-2-ol
2228156-35-0
0.5g
$739.0 2023-09-17
Enamine
EN300-1946101-2.5g
3-[4-(dimethylamino)phenyl]-1,1,1-trifluoropropan-2-ol
2228156-35-0
2.5g
$1509.0 2023-09-17
Enamine
EN300-1946101-5.0g
3-[4-(dimethylamino)phenyl]-1,1,1-trifluoropropan-2-ol
2228156-35-0
5g
$2485.0 2023-06-02
Enamine
EN300-1946101-10g
3-[4-(dimethylamino)phenyl]-1,1,1-trifluoropropan-2-ol
2228156-35-0
10g
$3315.0 2023-09-17
Enamine
EN300-1946101-0.1g
3-[4-(dimethylamino)phenyl]-1,1,1-trifluoropropan-2-ol
2228156-35-0
0.1g
$678.0 2023-09-17
Enamine
EN300-1946101-1.0g
3-[4-(dimethylamino)phenyl]-1,1,1-trifluoropropan-2-ol
2228156-35-0
1g
$857.0 2023-06-02
Enamine
EN300-1946101-5g
3-[4-(dimethylamino)phenyl]-1,1,1-trifluoropropan-2-ol
2228156-35-0
5g
$2235.0 2023-09-17

3-4-(dimethylamino)phenyl-1,1,1-trifluoropropan-2-ol 関連文献

3-4-(dimethylamino)phenyl-1,1,1-trifluoropropan-2-olに関する追加情報

Research Brief on 3-4-(dimethylamino)phenyl-1,1,1-trifluoropropan-2-ol (CAS: 2228156-35-0): Latest Advances and Applications

The compound 3-4-(dimethylamino)phenyl-1,1,1-trifluoropropan-2-ol (CAS: 2228156-35-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.

Recent studies have highlighted the compound's role as a key intermediate in the synthesis of novel fluorinated pharmaceuticals. Fluorinated compounds are increasingly important in drug development due to their enhanced metabolic stability and bioavailability. The presence of the trifluoromethyl group in 3-4-(dimethylamino)phenyl-1,1,1-trifluoropropan-2-ol is particularly noteworthy, as it contributes to the compound's lipophilicity and ability to penetrate cell membranes, making it a promising candidate for central nervous system (CNS) targeting drugs.

One of the most significant breakthroughs involves the compound's application in the development of kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 3-4-(dimethylamino)phenyl-1,1,1-trifluoropropan-2-ol exhibit potent inhibitory activity against specific protein kinases involved in cancer progression. The study utilized molecular docking simulations and in vitro assays to validate the compound's binding affinity and selectivity, paving the way for further optimization of its pharmacological properties.

In addition to its potential as a kinase inhibitor, recent research has explored the compound's utility in PET (positron emission tomography) imaging. The dimethylamino phenyl moiety, when labeled with fluorine-18, has shown promise as a radiotracer for imaging amyloid plaques in Alzheimer's disease. Preliminary results from animal studies indicate high brain uptake and favorable pharmacokinetics, suggesting its potential as a diagnostic tool for neurodegenerative disorders.

The synthetic pathways for 3-4-(dimethylamino)phenyl-1,1,1-trifluoropropan-2-ol have also been refined in recent years. A 2022 publication in Organic Process Research & Development described an efficient, scalable synthesis route that improves yield and reduces environmental impact through the use of greener solvents and catalysts. This advancement is particularly relevant for industrial-scale production, addressing previous challenges in the compound's manufacturability.

Despite these promising developments, challenges remain in the clinical translation of this compound. Current research is focused on addressing its metabolic stability and potential toxicity profiles. Ongoing structure-activity relationship (SAR) studies aim to optimize the compound's pharmacophore while minimizing off-target effects. The next phase of research will likely involve more extensive preclinical testing to evaluate its therapeutic index and potential for human trials.

In conclusion, 3-4-(dimethylamino)phenyl-1,1,1-trifluoropropan-2-ol (CAS: 2228156-35-0) represents a versatile scaffold with multiple applications in drug discovery and diagnostic imaging. The latest research underscores its potential as both a therapeutic agent and a research tool, with particular promise in oncology and neurology. As synthetic methods improve and our understanding of its biological activity deepens, this compound is poised to make significant contributions to the field of chemical biology and medicine.

おすすめ記事

推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD